molecular formula C17H32N4O3 B2374413 N-(tert-butyl)-4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxamide CAS No. 2034571-94-1

N-(tert-butyl)-4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxamide

Cat. No.: B2374413
CAS No.: 2034571-94-1
M. Wt: 340.468
InChI Key: ZSKJWFYVNBUMSF-UHFFFAOYSA-N
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Description

This piperidine-derived compound features a tert-butyl group, a ureido linker, and a tetrahydrofuran-2-ylmethyl substituent. The ureido group serves as a versatile linker, facilitating interactions with biological targets through hydrogen bonding. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic properties are critical .

Properties

IUPAC Name

N-tert-butyl-4-[(oxolan-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O3/c1-17(2,3)20-16(23)21-8-6-13(7-9-21)11-18-15(22)19-12-14-5-4-10-24-14/h13-14H,4-12H2,1-3H3,(H,20,23)(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKJWFYVNBUMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a tert-butyl group and a ureido moiety linked to a tetrahydrofuran derivative. The molecular formula is C15H26N2O2C_{15}H_{26}N_{2}O_{2}, with a molecular weight of approximately 270.39 g/mol. The structural complexity suggests potential interactions with various biological targets.

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds similar to this compound can modulate GPCR activity, influencing intracellular signaling pathways (e.g., calcium ion elevation) and affecting physiological responses such as platelet aggregation and neurotransmitter release .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and pain management.

Pharmacological Effects

  • Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects in vitro, indicating that this compound may possess similar properties .
  • Analgesic Properties : The potential analgesic effects are supported by studies demonstrating that related structures can alleviate pain through modulation of pain pathways .

Case Studies

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
GPCR ModulationCalcium ion elevation
Anti-inflammatoryReduction in inflammatory markers
AnalgesicPain relief in animal models

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Groups Key Structural Features Implications
Target Compound Tetrahydrofuran-2-ylmethyl, tert-butyl, ureido Cyclic ether (rigidity), bulky tert-butyl Enhanced solubility via ether oxygen; moderate lipophilicity
N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide Methoxyethyl Linear ether chain Increased flexibility; higher solubility in polar solvents compared to cyclic ether
N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide Trifluoromethyl Strong electron-withdrawing group Enhanced metabolic stability; increased electronegativity improves target binding
N-(tert-butyl)-4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxamide Chloro-fluorophenyl acetamido Halogenated aromatic ring High lipophilicity; potential for CNS penetration due to halogen effects
(E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide Furan-3-yl acrylamido Conjugated double bond, aromatic furan π-π stacking potential; lower oxidative stability compared to tetrahydrofuran
N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide Trifluoromethylphenyl ureido Electron-deficient aryl group Strong binding affinity to hydrophobic enzyme pockets; improved pharmacokinetics

Stability and Reactivity

  • Tetrahydrofuran vs. Furan : The saturated tetrahydrofuran ring in the target compound resists oxidation better than the aromatic furan in , which may undergo electrophilic substitution .
  • Trifluoromethyl Groups : CF₃ substituents () reduce metabolic degradation by blocking cytochrome P450-mediated oxidation .
  • Ureido Linkers : While stable under physiological pH, ureido groups in the target compound and analogs () may hydrolyze under strongly acidic or basic conditions .

Q & A

Q. How can the structure of this compound be confirmed after synthesis?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1^1H NMR to identify proton environments (e.g., tert-butyl singlet at ~1.2 ppm, piperidine ring protons at 2.5–3.5 ppm, and tetrahydrofuran methylene protons at 3.6–4.0 ppm) .
    • 13^{13}C NMR confirms carbonyl carbons (ureido at ~155–160 ppm, carboxamide at ~165–170 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed [M+H]+^+) .
  • X-ray Crystallography (if crystalline):
    • Determines absolute stereochemistry and bond lengths .

Q. What are standard protocols for synthesizing this compound?

Methodological Answer: A typical multi-step synthesis involves:

Piperidine Core Functionalization:

  • Alkylation of piperidine with tert-butyl groups using tert-butyl halides under basic conditions (e.g., K2_2CO3_3 in DMF) .

Ureido Group Introduction:

  • React isocyanate intermediates with tetrahydrofuran-2-ylmethylamine in anhydrous THF at 0–5°C to prevent side reactions .

Purification:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can low yields in the final coupling step be troubleshooted?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions:

  • Optimize Reaction Conditions:
    • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine .
    • Add catalytic DMAP to accelerate ureido bond formation .
  • Monitor Reaction Progress:
    • TLC or LC-MS at intervals to identify intermediates/byproducts .
  • Alternative Coupling Agents:
    • Replace carbodiimides (e.g., DCC) with HATU or PyBOP for better efficiency .

Q. What computational methods predict this compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina):
    • Use crystal structures of targets (e.g., serotonin receptors) from the PDB. The tetrahydrofuran moiety may engage in hydrogen bonding with Asp155 in 5-HT1A_{1A} .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • Free Energy Calculations (MM/PBSA):
    • Estimate binding energy differences between analogs .

Q. How does the tetrahydrofuran substituent impact solubility and bioavailability?

Methodological Answer:

  • Solubility Studies:
    • Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry. The tetrahydrofuran group increases hydrophilicity compared to purely alkyl chains .
  • Permeability Assays:
    • Use Caco-2 cell monolayers to predict intestinal absorption. LogP values <3 (calculated via ChemAxon) suggest moderate permeability .
  • Metabolic Stability:
    • Incubate with liver microsomes; the tetrahydrofuran ring may reduce CYP450-mediated oxidation compared to furan derivatives .

Data Analysis and Reproducibility

Q. How should conflicting NMR data from different batches be resolved?

Methodological Answer:

  • Batch Comparison:
    • Re-run NMR under identical conditions (solvent, temperature, concentration). Impurities (e.g., residual solvents) may cause shifts .
  • 2D NMR (COSY, HSQC):
    • Resolve overlapping signals; HSQC correlates 1^1H and 13^{13}C shifts for ambiguous protons .
  • Spiking Experiments:
    • Add a pure reference sample to confirm peak assignments .

Q. What statistical methods validate biological activity in dose-response studies?

Methodological Answer:

  • Dose-Response Curves:
    • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values .
  • Outlier Detection:
    • Use Grubbs’ test to exclude anomalous data points .
  • Replicates:
    • Minimum n=3 biological replicates; report mean ± SEM and p-values (t-test or ANOVA) .

Safety and Handling

Q. What precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, lab coat, and safety goggles .
  • Ventilation:
    • Use fume hoods during synthesis due to potential amine vapors .
  • Spill Management:
    • Neutralize with citric acid (for basic residues) and adsorb with vermiculite .

Stability and Storage

Q. How should long-term storage conditions be optimized?

Methodological Answer:

  • Temperature:
    • Store at –20°C in airtight containers to prevent hydrolysis of the ureido group .
  • Desiccation:
    • Include silica gel packs to mitigate moisture uptake .
  • Stability Monitoring:
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks .

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